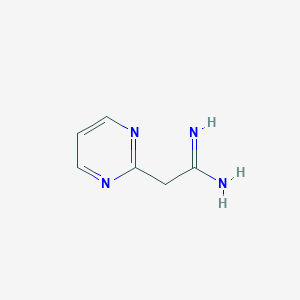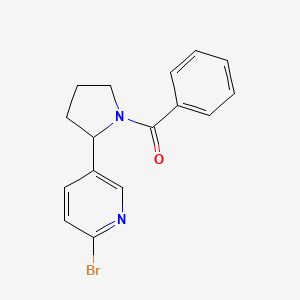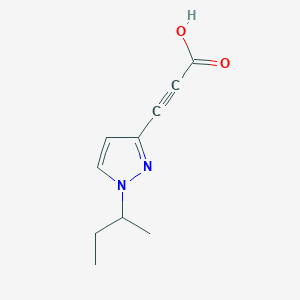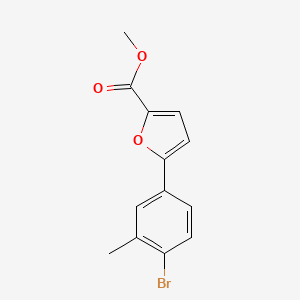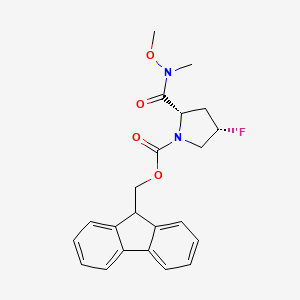
1-Ethyl-2-(4-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(4-fluorophenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound features an ethyl group at the first position and a 4-fluorophenyl group at the second position of the piperidine ring, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-fluorophenyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired piperidine derivative. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-Ethyl-2-(4-fluorophenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:
1-Ethyl-2-phenylpiperidine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-Methyl-2-(4-fluorophenyl)piperidine: Features a methyl group instead of an ethyl group, potentially affecting its pharmacokinetic properties.
1-Ethyl-2-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine, which may influence its chemical stability and reactivity.
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-ethyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C13H18FN/c1-2-15-10-4-3-5-13(15)11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
ANSDTZCZUKKBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


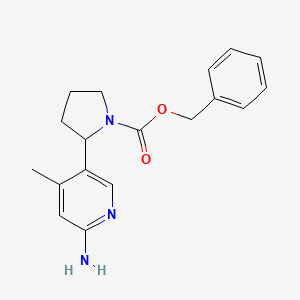

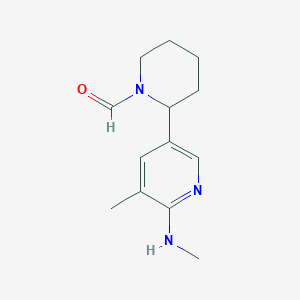
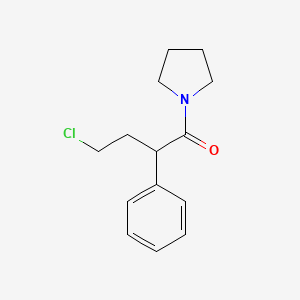
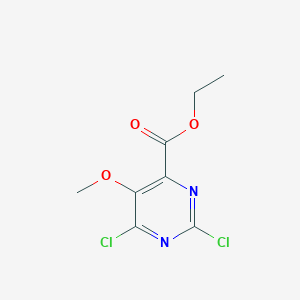
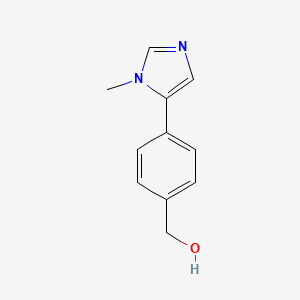
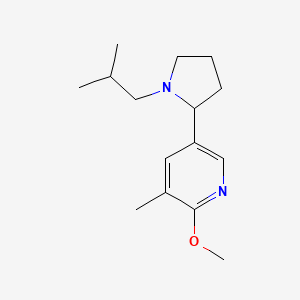
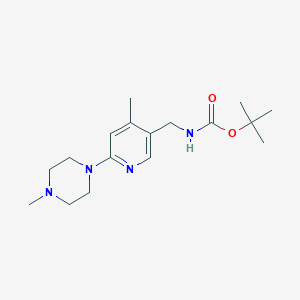
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
